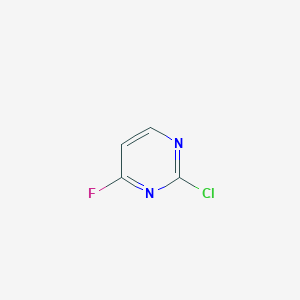

2-Chloro-4-fluoropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-4-7-2-1-3(6)8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBAGLRPNSWXRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476412 | |

| Record name | 2-chloro-4-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38953-29-6 | |

| Record name | 2-chloro-4-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4-fluoropyrimidine: A Comprehensive Technical Guide for Scientific Professionals

An in-depth exploration of the chemical properties, structure, synthesis, and applications of the versatile fluorinated building block, 2-Chloro-4-fluoropyrimidine, a key intermediate in modern drug discovery and medicinal chemistry.

Introduction

This compound is a halogenated pyrimidine derivative that has garnered significant attention in the field of medicinal chemistry. Its unique structural features and reactivity profile make it a valuable building block for the synthesis of a wide array of biologically active compounds. The pyrimidine scaffold itself is a cornerstone in the development of numerous therapeutics, including anticancer agents, kinase inhibitors, and anti-infectives.[1][2] The strategic placement of chloro and fluoro substituents on the pyrimidine ring of this compound allows for selective and sequential reactions, providing a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and diverse applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical Properties and Structure

This compound is a solid at room temperature with a molecular formula of C₄H₂ClFN₂ and a molecular weight of 132.52 g/mol .[1] Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position.

| Property | Value | Source |

| CAS Number | 38953-29-6 | [1] |

| Molecular Formula | C₄H₂ClFN₂ | [1][3] |

| Molecular Weight | 132.52 g/mol | [1] |

| Melting Point | 63-66 °C | |

| Boiling Point | 75-76 °C at 13 hPa | |

| InChI Key | HXBAGLRPNSWXRY-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(F)N=C(Cl)N=C1 | [3] |

The presence of the electron-withdrawing halogen atoms significantly influences the electronic properties of the pyrimidine ring, rendering it susceptible to nucleophilic attack. This inherent reactivity is central to its utility in organic synthesis.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often starting from readily available pyrimidine precursors. A common strategy involves the halogenation of substituted uracil derivatives.[1] For instance, the process can begin with 5-fluorouracil, which is first converted to 2,4-dichloro-5-fluoropyrimidine using a chlorinating agent like phosphorus oxychloride.[1] Subsequent selective fluorination or other transformations can then yield the desired product.

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, amplified by the two halogen substituents, facilitates the displacement of the chloride and fluoride ions by a wide range of nucleophiles. A key aspect of its chemistry is the differential reactivity of the C-2 and C-4 positions. Generally, the C-4 position, bearing the fluorine atom, is more activated towards nucleophilic attack than the C-2 position with the chlorine atom.[1] This regioselectivity is attributed to the greater ability of the fluorine atom to stabilize the intermediate Meisenheimer complex through resonance.[1] This predictable reactivity allows for the sequential and controlled introduction of different functionalities onto the pyrimidine core.

Generalized Nucleophilic Aromatic Substitution (SNAr) Workflow

Below is a generalized workflow for a typical SNAr reaction involving this compound.

Caption: A typical workflow for the nucleophilic substitution on this compound.

Applications in Medicinal Chemistry

The unique reactivity profile of this compound makes it a highly sought-after intermediate in the synthesis of pharmaceutically active compounds. Its ability to undergo selective substitutions allows for the creation of diverse chemical libraries for drug screening.

Kinase Inhibitors

A significant application of this building block is in the development of kinase inhibitors for cancer therapy.[1] The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors. By reacting this compound with various amines and other nucleophiles, medicinal chemists can synthesize libraries of compounds to target specific kinases involved in cancer cell proliferation and survival. For example, derivatives of 2,4-diamino-5-fluoropyrimidine have been investigated as potential inhibitors of Protein Kinase Cθ (PKCθ).[1]

Antiviral and Anticancer Agents

The fluoropyrimidine motif is a well-established pharmacophore in antiviral and anticancer drug design.[1] The parent compound, 5-fluorouracil (5-FU), is a widely used chemotherapeutic agent.[1] this compound serves as a versatile precursor for the synthesis of novel 5-FU analogues and other pyrimidine-based antimetabolites with potentially improved efficacy and reduced side effects.[1]

Other Therapeutic Areas

The application of this compound extends beyond oncology and virology. Its derivatives have been explored as potential therapeutic agents for a range of other diseases. For instance, the related isomer, 2-chloro-5-fluoropyrimidine, is utilized in the synthesis of potent P2X7 receptor antagonists, which have potential applications in treating inflammatory and neurological disorders.[1]

Illustrative Synthetic Pathway to a Disubstituted Pyrimidine

The following diagram illustrates the sequential substitution on this compound.

Caption: Sequential nucleophilic substitution on this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[4] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]

Conclusion

This compound is a pivotal building block in modern medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of heterocyclic compounds. Its well-defined reactivity, particularly the regioselective nature of nucleophilic aromatic substitution, provides chemists with a reliable tool for constructing complex molecular targets. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically functionalized intermediates like this compound in the drug discovery and development pipeline is undeniable.

References

An In-depth Technical Guide to 2-Chloro-4-fluoropyrimidine (CAS: 38953-29-6)

This guide provides a comprehensive technical overview of 2-Chloro-4-fluoropyrimidine, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, explore its nuanced reactivity, provide detailed experimental protocols, and highlight its significant applications in medicinal chemistry.

Part 1: Core Compound Profile

Introduction to a Versatile Scaffold

This compound (C₄H₂ClFN₂) is a halogenated pyrimidine derivative that has emerged as a high-value intermediate in the synthesis of complex organic molecules. Its strategic importance lies in the pyrimidine core, a recurring motif in numerous biologically active compounds, and the differential reactivity of its two halogen substituents. This unique structural arrangement offers a versatile platform for selective chemical modifications, making it a prized component in the construction of novel therapeutic agents. The electron-deficient nature of the pyrimidine ring, amplified by the presence of both chloro and fluoro groups, renders the molecule highly susceptible to a range of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 38953-29-6 | |

| Molecular Formula | C₄H₂ClFN₂ | |

| Molecular Weight | 132.52 g/mol | |

| Boiling Point | 227 °C | |

| Density | 1.439 g/cm³ | |

| Flash Point | 91 °C |

Table 2: Hazard and Safety Information

| Hazard Statement | GHS Classification | Precautionary Measures |

| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P264, P270, P301+P310 |

| H311: Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) | P280, P302+P352, P312 |

| H331: Toxic if inhaled | Acute Toxicity, Inhalation (Category 3) | P261, P271, P304+P340 |

Note: This compound should be handled by qualified professionals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored in a cool, dry place under an inert atmosphere.

Part 2: Synthesis and Purification

The most prevalent and industrially relevant synthesis of this compound begins with the readily available antimetabolite, 5-fluorouracil. The synthetic strategy involves the conversion of the uracil's hydroxyl groups into chlorides, followed by a selective fluorination or by starting from a precursor that already contains the desired fluorine atom. A common route proceeds via the intermediate 2,4-dichloro-5-fluoropyrimidine.

Synthesis of the Precursor: 2,4-Dichloro-5-fluoropyrimidine

The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is a robust and well-documented chlorination reaction.

Caption: Synthesis of 2,4-dichloro-5-fluoropyrimidine.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

-

Rationale: Phosphorus oxychloride (POCl₃) serves as the chlorinating agent, converting the keto-enol tautomers of 5-fluorouracil into the corresponding chlorides. A tertiary amine base, such as N,N-dimethylaniline, is employed as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, charge phosphorus oxychloride (POCl₃, ~10 molar equivalents) and N,N-dimethylaniline (~1.5 molar equivalents).

-

Carefully add 5-fluorouracil (1 molar equivalent) portion-wise to the stirred mixture. An exothermic reaction may be observed.

-

Heat the reaction mixture to approximately 114°C and maintain this temperature for about 2 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench it by slowly pouring it into a mixture of ice and water.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine, which can be purified further by distillation or chromatography if necessary. A yield of up to 92.2% has been reported under optimized conditions.

-

From this dichlorinated intermediate, selective reduction can be employed to obtain 2-chloro-5-fluoropyrimidine, which is an isomer of the title compound. The synthesis of this compound itself can be achieved through variations of this procedure, potentially involving different starting materials or selective halogen exchange reactions, though specific, detailed protocols are less commonly published.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the controlled and selective reaction at its C2 and C4 positions.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

The electron-deficient pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction is a critical aspect for synthetic planning. Generally, for 2,4-dihalopyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. This is attributed to the greater ability of the para nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.

Caption: Generalized SNAr mechanism at the C4 position.

However, the relative reactivity of the C-Cl versus the C-F bond adds another layer of complexity. While fluorine is more electronegative, making the C4 position more electrophilic, the C-Cl bond is a better leaving group in some contexts. For this compound, there is conflicting information in the literature, with some sources suggesting the C2-Cl is more reactive, while others state the C4-F is more susceptible to displacement. This reactivity can be highly dependent on the nature of the nucleophile and the reaction conditions. For instance, sterically hindered nucleophiles may favor attack at the less hindered C2 position.

Experimental Protocol: Microwave-Assisted SNAr with an Amine

-

Rationale: Microwave irradiation can significantly accelerate SNAr reactions, often leading to higher yields and cleaner product profiles in shorter reaction times. Triethylamine acts as a base to neutralize the in-situ formed HCl.

-

Procedure (Adapted from a similar system):

-

In a microwave reaction vial, combine this compound (1 molar equivalent), the desired amine (1-1.2 molar equivalents), and triethylamine (2-3 molar equivalents) in a suitable solvent like propanol or DMF.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a temperature between 120-140°C for 15-30 minutes. Monitor the reaction by TLC.

-

After

-

The Synthetic Cornerstone: A Technical Guide to 2-Chloro-4-fluoropyrimidine for Advanced Drug Discovery

This guide provides an in-depth technical overview of 2-Chloro-4-fluoropyrimidine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical behavior, and strategic applications, offering field-proven insights into its role in constructing novel therapeutic agents.

Core Molecular Attributes of this compound

This compound (CAS Number: 38953-29-6) is a halogenated pyrimidine derivative that has garnered significant attention in medicinal chemistry. Its value lies in the unique electronic properties conferred by the pyrimidine ring and the differential reactivity of its two halogen substituents, which allows for selective and sequential chemical modifications.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂ClFN₂ | |

| Molecular Weight | 132.52 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 38953-29-6 |

Physicochemical Properties and Characterization

While comprehensive, peer-reviewed spectroscopic data is not broadly published, the structural characterization of this compound is confirmed through standard analytical techniques. Researchers should rely on certificate of analysis data from suppliers for specific values. Key expected physicochemical properties are summarized below.

| Property | Description |

| Appearance | Typically an off-white to light yellow solid. |

| Solubility | Soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |

| Stability | The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent hydrolysis. Thermal stress at elevated temperatures may also lead to degradation. |

| Spectroscopy | ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyrimidine ring, with coupling constants influenced by the adjacent fluorine and nitrogen atoms. ¹³C NMR: The carbon NMR will show four distinct signals for the pyrimidine ring carbons, with the carbon atoms bonded to fluorine and chlorine exhibiting characteristic chemical shifts and C-F coupling. Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl). |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is typically achieved from readily available pyrimidine precursors, most notably those derived from 5-fluorouracil, a widely used chemotherapeutic agent. The general strategy involves the conversion of hydroxyl groups on the pyrimidine ring to chloro groups, followed by a selective fluorination or manipulation of a dichloro intermediate.

General Protocol for the Preparation of the Key Intermediate: 2,4-Dichloro-5-fluoropyrimidine

A common and well-documented precursor to fluorinated chloropyrimidines is 2,4-dichloro-5-fluoropyrimidine, which is synthesized from 5-fluorouracil. The following is a representative, generalized protocol based on established chemical transformations.

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

5-Fluorouracil

-

Phosphorus oxychloride (POCl₃)

-

A suitable base (e.g., N,N-dimethylaniline or triethylamine)

-

Ice-cold water

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add phosphorus oxychloride.

-

Addition of 5-Fluorouracil: Under constant stirring, portion-wise add 5-fluorouracil to the phosphorus oxychloride. An exothermic reaction may occur, and the temperature should be controlled.

-

Addition of Base: Slowly add a suitable base (e.g., N,N-dimethylaniline) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 12-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water with vigorous stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-fluoropyrimidine.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

The conversion of 2,4-dichloro-5-fluoropyrimidine to this compound involves a selective de-chlorination or a halogen exchange reaction, which requires carefully controlled conditions to achieve the desired regioselectivity.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the differential reactivity of the C-2 chloro and C-4 fluoro positions towards nucleophilic substitution, as well as their utility in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. Generally, the C-4 position is more activated towards nucleophilic aromatic substitution than the C-2 position. This allows for the selective displacement of the fluorine atom by a variety of nucleophiles, such as amines, alcohols, and thiols, leaving the chlorine atom at the C-2 position available for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Both the chloro and fluoro substituents can participate in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.

-

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling with boronic acids or their esters. The C-2 chloro group is generally more reactive in Suzuki couplings, allowing for the selective introduction of aryl or vinyl groups at this position.

-

Buchwald-Hartwig Amination: This provides a powerful method for forming carbon-nitrogen bonds, offering an alternative to classical SNAr reactions for the synthesis of substituted aminopyrimidines.

Generalized Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C-2 position.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the anhydrous solvent and the palladium catalyst under the inert atmosphere.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a key starting material for the synthesis of a diverse range of biologically active compounds, particularly kinase inhibitors for cancer therapy. The ability to selectively functionalize the C-2 and C-4 positions allows for the generation of large libraries of compounds for high-throughput screening.

The incorporation of a fluorine atom is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The fluoropyrimidine core is a foundational element in the development of treatments ranging from anticancer agents to therapeutics for inflammatory and endocrine disorders.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood.

-

Hazard Statements: Harmful if swallowed (H301), toxic in contact with skin (H311), and harmful if inhaled (H331).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere at 2-8°C.

This product is intended for research use only and not for diagnostic or therapeutic use in humans.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its well-defined reactivity, particularly the differential reactivity of its halogen substituents, provides a robust platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its synthesis, handling, and chemical properties is essential for leveraging its full potential in the discovery and development of novel therapeutic agents.

A Spectroscopic and Structural Elucidation Guide to 2-Chloro-4-fluoropyrimidine

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-4-fluoropyrimidine (CAS No: 38953-29-6), a pivotal fluorinated heterocyclic building block in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document synthesizes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data to construct a comprehensive chemical portrait of the molecule. We will explore the causal relationships between the molecular structure and its spectral output, offering field-proven insights into experimental design, data interpretation, and structural validation. Every protocol and interpretation is presented as a self-validating system, grounded in authoritative sources to ensure the highest degree of scientific integrity.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine with the molecular formula C₄H₂ClFN₂ and a molecular weight of 132.52 g/mol . Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position. This unique arrangement of electron-withdrawing halogens on an already electron-deficient pyrimidine ring makes it a highly reactive and versatile intermediate for organic synthesis.

The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutic agents, particularly in oncology. The strategic placement of halogen atoms in this compound allows for selective nucleophilic aromatic substitution (SNAr) reactions, enabling medicinal chemists to introduce diverse functionalities and construct complex molecular architectures. This guide serves to provide the foundational spectroscopic knowledge required for its unambiguous identification and utilization in complex synthetic pathways.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecule's structure is paramount to interpreting its spectroscopic data. The numbering of the pyrimidine ring and the positions of the substituents directly dictate the chemical environment of each atom, which is reflected in the resulting spectra.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyrimidine ring (H-5 and H-6). The electron-withdrawing nature of the nitrogen atoms and halogen substituents will shift these protons significantly downfield into the aromatic region. The coupling between these protons and with the ¹⁹F nucleus will result in complex splitting patterns.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H-6 | ~8.6 | Doublet of doublets (dd) | ³J(H-H) ≈ 5-6, ⁴J(H-F) ≈ 2-3 |

| H-5 | ~7.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 5-6, ³J(H-F) ≈ 6-8 |

Interpretation:

-

H-6: This proton is adjacent to a nitrogen atom (N-1) and is expected to be the most deshielded proton. It will appear as a doublet due to coupling with H-5. This doublet will be further split into another doublet by the fluorine atom at C-4 (a four-bond coupling, ⁴JHF).

-

H-5: This proton is coupled to H-6 (a three-bond coupling, ³JHH) and also to the fluorine at C-4 (a three-bond coupling, ³JHF). The ³JHF coupling is typically larger than the ⁴JHF coupling. The chlorine at C-2 influences the chemical shift but does not cause splitting.

Carbon (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display four distinct signals for the four carbon atoms of the pyrimidine ring. The chemical shifts are heavily influenced by the electronegativity of the adjacent nitrogen and halogen atoms, and the

Reactivity and stability of 2-Chloro-4-fluoropyrimidine

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-4-fluoropyrimidine

Executive Summary

This compound (CAS No. 38953-29-6) is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its value stems from the electron-deficient pyrimidine core, which is strategically functionalized with two different halogens, offering a platform for selective and diverse chemical modifications. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive analysis of the compound's reactivity, focusing on the nuanced regioselectivity of its reactions. We will delve into the mechanistic underpinnings of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, explaining the causal factors that dictate which position on the pyrimidine ring reacts. Furthermore, this document details the compound's stability profile, offering field-proven protocols and handling guidelines to ensure its effective and safe utilization in the laboratory.

Introduction to this compound

Significance in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the design of numerous therapeutic agents, particularly in oncology, where it is central to kinase inhibitors and antimetabolites.[1] this compound serves as a key intermediate, allowing for the sequential and controlled introduction of various functional groups. This capability is crucial for generating libraries of novel compounds for pharmacological screening and for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its derivatives have been explored as potential anticancer agents and as inhibitors for critical therapeutic targets like the SARS-CoV-2 main protease.[1]

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 38953-29-6 | [1][2] |

| Molecular Formula | C₄H₂ClFN₂ | [1][3] |

| Molecular Weight | 132.52 g/mol | [1][2] |

| Appearance | Liquid | [4] |

| InChIKey | HXBAGLRPNSWXRY-UHFFFAOYSA-N | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

The Duality of Reactivity: A Tale of Two Positions (C2 vs. C4)

The synthetic utility of this compound is dominated by the differential reactivity of the chlorine atom at the C2 position and the fluorine atom at the C4 position. The electron-deficient nature of the pyrimidine ring, amplified by the inductive effects of the halogens, renders both positions susceptible to nucleophilic attack, yet they respond differently to various reaction conditions.[1]

Nucleophilic Aromatic Substitution (SNAr): The Preponderance of C2 Reactivity

Nucleophilic aromatic substitution (SNAr) is a primary transformation for this molecule. While the C4 position in many 2,4-dihalopyrimidines is often more reactive due to superior stabilization of the Meisenheimer intermediate, the specific pairing of chlorine and fluorine in this molecule alters the expected outcome.[5][6] For this compound, the chlorine atom at the C2 position is generally the more reactive site for SNAr.[1]

Causality: This preference is governed by a balance of two factors:

-

Ring Activation: Both halogens activate the ring toward nucleophilic attack via their strong electron-withdrawing inductive effects.

-

Leaving Group Ability: Chlorine is a significantly better leaving group than fluorine.

While the fluorine at C4 may contribute more to the electronic activation of its position, the much lower energy barrier for the departure of the chloride ion makes the reaction at C2 kinetically favored under most SNAr conditions.

Caption: SNAr mechanism showing nucleophilic attack at C2.

Palladium-Catalyzed Cross-Coupling: A Shift in Selectivity

In contrast to SNAr reactions, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, often exhibit a different regioselectivity. For this compound, the C2-chloro position is more reactive in Suzuki couplings, allowing for the selective formation of a C-C bond at this site.[1] This provides a powerful and complementary method to SNAr for functionalizing the C2 position.

Causality: The mechanism of cross-coupling involves an oxidative addition step where the palladium catalyst inserts into the carbon-halogen bond. The C-Cl bond is generally more susceptible to oxidative addition than the highly stable C-F bond.[7] Therefore, even though C4 might be electronically activated, the mechanistic requirement of the catalytic cycle directs the reaction to the C2 position.

Summary of Regioselectivity

The choice of reaction class is therefore a critical decision point for achieving the desired substitution pattern. The following diagram illustrates this strategic choice.

Caption: Strategic workflow for targeting C2 or C4 positions.

Practical Methodologies and Experimental Protocols

The following protocols are representative and should be adapted based on the specific substrate and nucleophile. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).[8][9]

Protocol: Regioselective SNAr at the C2 Position with an Amine

This protocol describes a typical amination at the C2 position, displacing the chloride.

Expertise-Driven Rationale: The use of a base like K₂CO₃ or DIPEA is crucial to neutralize the HCl generated in situ, driving the reaction to completion. A polar aprotic solvent like DMF or DMSO is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer complex.

-

Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.2-0.5 M.

-

Reagents: Add the amine nucleophile (1.1-1.5 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 80°C. The optimal temperature depends on the nucleophilicity of the amine.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water or brine to remove the solvent and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol: Regioselective Suzuki-Miyaura Coupling at the C2 Position

This protocol outlines a standard Suzuki coupling to form a C-C bond at the C2 position.

Expertise-Driven Rationale: The choice of palladium catalyst and ligand is critical. A catalyst like Pd(PPh₃)₄ is often effective for activated heteroaryl chlorides.[10] The reaction must be rigorously degassed to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Setup: To a Schlenk flask, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent: Add a solvent mixture, typically dioxane/water or DME/water (e.g., 4:1 ratio).

-

Degassing (Critical Step): Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. This is a crucial step for reproducibility.

-

Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The appearance of a new, less polar spot and the disappearance of the starting material indicate progress.

-

Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.[7]

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over Na₂SO₄.

-

Purification: Filter, concentrate, and purify the residue by flash column chromatography.

Stability and Handling

Proper handling and storage are paramount to maintain the integrity of this compound and ensure laboratory safety.

Chemical Stability and Degradation Pathways

-

Hydrolysis: The compound is susceptible to hydrolysis, particularly in the presence of strong acids or bases, which can displace the halogen substituents to yield hydroxy-pyrimidines.[1] The C-Cl bond is the most likely site of initial hydrolytic cleavage.[1]

-

Thermal Decomposition: Elevated temperatures can lead to degradation.[1] Thermal stability is highly dependent on the molecular structure and substitutions of pyrimidine derivatives.[11] Hazardous decomposition can release toxic gases such as CO, CO₂, NOx, HCl, and HF.[1][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can promote rapid decomposition.[1][9]

Recommended Storage and Handling Procedures

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[1]

-

Handling: As a toxic and irritant compound, it must be handled with appropriate PPE, including gloves, safety goggles, and a lab coat.[8][9] All transfers and reactions should be performed in a chemical fume hood.[9]

-

Safety: this compound is classified as harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1]

Caption: Decision diagram for safe handling and storage.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

This compound presents a fascinating case of controlled reactivity, where the choice of chemical methodology dictates the regiochemical outcome. The general preference for SNAr at the C2 position due to the superior leaving group ability of chlorine, complemented by the ability to perform palladium-catalyzed cross-couplings at the same site, provides chemists with a robust toolkit for molecular design. By understanding the underlying mechanistic principles and adhering to proper stability and handling protocols, researchers can effectively leverage this powerful building block to construct novel and complex molecules, accelerating the pace of innovation in drug discovery and development.

References

- 1. This compound|CAS 38953-29-6|Supplier [benchchem.com]

- 2. aablocks.com [aablocks.com]

- 3. PubChemLite - this compound (C4H2ClFN2) [pubchemlite.lcsb.uni.lu]

- 4. 2-Chloro-4-fluoropyridine | 34941-91-8 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Versatile Building Block

2-Chloro-4-fluoropyrimidine (CAS No. 38953-29-6) is a halogenated heterocyclic compound that has emerged as a valuable intermediate in medicinal chemistry and drug discovery.[1] Its utility lies in the strategic placement of two distinct halogen atoms—chlorine and fluorine—on the pyrimidine ring. This arrangement allows for selective, sequential nucleophilic substitution reactions, providing a versatile scaffold for constructing complex molecular architectures.[1] This reactivity is fundamental to its role in the synthesis of targeted therapeutics, including kinase inhibitors for oncology and agents targeting receptors involved in inflammation.[1]

However, the very chemical properties that make this compound a powerful synthetic tool also render it a significant occupational hazard. Its handling demands a rigorous and informed approach to safety. This guide provides a comprehensive framework for its safe use, moving beyond mere procedural steps to explain the underlying causality for each precaution. It is designed to empower researchers to not only protect themselves but also to ensure the integrity of their work.

Hazard Identification and Risk Assessment: Understanding the Threat Profile

Before a single container is opened, a thorough understanding of the specific hazards associated with this compound is paramount. The compound presents a multi-faceted risk profile encompassing acute toxicity, potential corrosivity, and reactivity.

GHS Hazard Profile Summary

| Hazard Category | GHS Classification | Signal Word | Hazard Statement(s) |

| Acute Toxicity | Category 3 (Oral, Dermal, Inhalation) | Danger | H301: Toxic if swallowed[1] H311: Toxic in contact with skin[1] H331: Toxic if inhaled[1] |

| Skin Corrosion / Irritation | Category 1B / 2 | Danger | H314: Causes severe skin burns and eye damage[2] H315: Causes skin irritation[3][4] |

| Serious Eye Damage / Irritation | Category 1 / 2A | Danger | H318: Causes serious eye damage[3] H319: Causes serious eye irritation[4] |

| Reactivity Hazards | Not formally classified, but known reactivity | - | Reacts with water/moisture, strong oxidizing agents, acids, and bases.[1][5] |

Note: Classifications can vary slightly between suppliers based on the data they have considered. Always refer to the specific Safety Data Sheet (SDS) for the batch in use.

The Causality Behind the Hazards

-

Acute Toxicity: The primary danger of this compound is its high acute toxicity via all major routes of exposure: ingestion, skin contact, and inhalation.[1][6] The molecule's relatively small size and lipophilicity may facilitate its absorption into the body. While specific toxicological mechanisms are not extensively documented in public literature, related fluoropyrimidine compounds, like 5-fluorouracil (5-FU), are known to interfere with fundamental cellular processes, which underscores the need for stringent containment.[7][8]

-

Corrosivity and Irritation: The compound can cause severe skin burns and eye damage.[2] This is likely due to its reactivity. Upon contact with moisture on the skin or in the eyes, it can undergo hydrolysis, potentially releasing hydrofluoric and hydrochloric acid, both of which are highly corrosive.[1]

-

Reactivity: The C-Cl bond on the pyrimidine ring is susceptible to nucleophilic attack.[1] This means it will readily react with water (hydrolysis), as well as strong acids, bases, and oxidizing agents.[5] Such reactions can be exothermic and may release hazardous fumes. One documented case involving a similar compound, 2-chloro-5-fluoropyrimidine, showed a violent thermal exotherm at temperatures above 100°C during a palladium-catalyzed cyanation reaction.[2]

Workflow for Pre-Use Risk Assessment

A dynamic risk assessment is not a one-time checkbox activity but a critical scientific thought process that must precede every experiment.

References

- 1. This compound|CAS 38953-29-6|Supplier [benchchem.com]

- 2. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. Evaluation of the risk of toxicity of fluoropyrimidines | Eurofins Biomnis [eurofins-biomnis.com]

- 8. Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-4-fluoropyrimidine as a heterocyclic building block

An In-depth Technical Guide to 2-Chloro-4-fluoropyrimidine as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a key heterocyclic building block. It is designed for professionals in the fields of chemical research and drug development, providing in-depth insights into its synthesis, reactivity, and applications. The content is structured to deliver not just procedural steps but also the underlying scientific principles, ensuring a thorough understanding for practical application.

Introduction to a Versatile Heterocycle

This compound is a disubstituted pyrimidine that serves as a versatile building block in organic synthesis, particularly in the creation of pharmaceutical compounds. Its utility stems from the differential reactivity of its two halogen substituents, which allows for selective and sequential nucleophilic substitution reactions. This property enables the controlled, stepwise introduction of various functional groups, a highly desirable feature in the synthesis of complex molecules.

The pyrimidine core is a common scaffold in a multitude of biologically active compounds, including several approved drugs. The ability to precisely functionalize this core at the 2 and 4 positions makes this compound a valuable starting material for constructing libraries of potential drug candidates.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.

| Property | Value |

| Molecular Formula | C₄H₂ClFN₂ |

| Molecular Weight | 132.53 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 36-38 °C |

| Boiling Point | 158-160 °C |

| Purity | ≥98% |

Handling and Storage: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It should be stored in a cool, dry place away from strong oxidizing agents.

Core Reactivity and Mechanistic Insights

The synthetic power of this compound lies in the regioselective nature of its reactions. The two halogen atoms, chlorine at the 2-position and fluorine at the 4-position, exhibit different reactivities towards nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2 and C4 positions towards nucleophilic attack.

General Mechanism: The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: General mechanism of SNAr on this compound.

Regioselectivity: The Decisive Factor

The key to harnessing the synthetic potential of this compound is controlling the regioselectivity of the nucleophilic attack.

-

Substitution at the C4-Position: The fluorine atom at the C4 position is generally more susceptible to displacement than the chlorine atom at the C2 position. This is attributed to the superior ability of fluorine to stabilize the negative charge of the Meisenheimer intermediate through its strong inductive effect. This allows for selective substitution at the C4 position under relatively mild conditions.

-

Substitution at the C2-Position: While less reactive, the chlorine atom at the C2 position can be displaced under more forcing conditions or with specific nucleophiles. This differential reactivity allows for a sequential functionalization strategy.

Synthetic Applications and Protocols

The ability to perform selective and sequential substitutions makes this compound a valuable precursor for a wide range of complex molecules.

Sequential Functionalization Workflow

A typical synthetic strategy involves the initial selective substitution at the C4 position, followed by a second substitution at the C2 position.

Caption: Workflow for sequential functionalization of this compound.

Experimental Protocol: Selective Amination at the C4-Position

This protocol details a standard procedure for the selective introduction of an amine at the C4 position.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or THF.

-

Reagent Addition: Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the 2-chloro-4-aminopyrimidine derivative.

Rationale for Experimental Choices:

-

Solvent: Polar aprotic solvents are used to dissolve the reactants and stabilize charged intermediates without interfering with the reaction.

-

Base: A non-nucleophilic base is crucial to neutralize the hydrofluoric acid (HF) byproduct without competing with the amine nucleophile.

-

Stoichiometry: A slight excess of the amine and a larger excess of the base ensure the reaction proceeds to completion.

Applications in Drug Discovery

The 2,4-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.

Case Study: Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these drugs, such as gefitinib and erlotinib, feature a 2,4-diaminopyrimidine core. The synthesis of these molecules often relies on the sequential functionalization of a dihalopyrimidine precursor like this compound.

The modular nature of this synthetic approach allows for the creation of large libraries of analogues for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery. By systematically varying the substituents at the C2 and C4 positions, chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its distinct pattern of reactivity, characterized by the potential for selective and sequential nucleophilic substitutions, provides a reliable and efficient route to a wide array of complex, functionalized pyrimidines. A thorough understanding of its properties and reactivity, as detailed in this guide, empowers researchers to leverage this powerful tool for the advancement of drug discovery and materials science.

A Researcher's Comprehensive Guide to 2-Chloro-4-fluoropyrimidine: Sourcing, Synthesis, and Application

This technical guide provides an in-depth exploration of 2-Chloro-4-fluoropyrimidine, a critical building block for researchers and professionals in drug development. We will delve into reliable commercial suppliers, quality control methodologies, synthesis protocols, and safe handling procedures, offering field-proven insights to ensure the integrity and success of your research endeavors.

The Strategic Importance of this compound in Medicinal Chemistry

This compound (CAS No: 38953-29-6) is a halogenated pyrimidine derivative that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1] Its strategic importance lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 2-position and the fluorine atom at the 4-position provide orthogonal handles for sequential nucleophilic substitution reactions, allowing for the controlled and regioselective introduction of various functional groups. This characteristic makes it a valuable scaffold in the design of kinase inhibitors, particularly in the realm of oncology and inflammatory diseases.[1] The pyrimidine core is a common motif in numerous approved drugs, and the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Commercial Sourcing: A Comparative Analysis of Suppliers

The quality and purity of starting materials are paramount in research and drug development. A reliable supply chain for this compound is therefore essential. Below is a comparative table of prominent commercial suppliers catering to the research community.

| Supplier | Purity | Available Quantities | Additional Information |

| Benchchem | Information not specified | Inquire for details | Provides a product overview and applications in medicinal chemistry.[1] |

| BLD Pharm | Information not specified | Inquire for details | Offers documentation including NMR, HPLC, and LC-MS data.[2] |

| AA Blocks | ≥95% | 50mg, 100mg, 250mg, 500mg, 1g, 2.5g, 5g | Provides pricing for various quantities and lead times.[3] |

| Sigma-Aldrich (Merck) | ≥98% | Inquire for details | Offers related compounds and access to safety data sheets and certificates of analysis. |

| Apollo Scientific | Information not specified | Inquire for details | Supplier of various fluorinated building blocks. |

| CymitQuimica | Information not specified | Inquire for details | European supplier of research chemicals.[4] |

| Arctom | 95% | 100mg | Provides safety information including GHS pictograms and hazard statements.[5] |

Expert Insight: When selecting a supplier, it is crucial to request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. This document provides critical data on purity (typically determined by HPLC or GC), identity (confirmed by ¹H NMR and/or Mass Spectrometry), and residual solvent content. For GMP or preclinical studies, sourcing from a supplier with a robust quality management system is non-negotiable.

Quality Control: Ensuring the Integrity of Your Starting Material

A self-validating system for incoming raw materials is a cornerstone of reproducible research. The following experimental protocols outline the standard quality control procedures for this compound.

Identity and Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify any potential impurities.

Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with a small amount of formic acid or phosphoric acid for improved peak shape.[6]

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., acetonitrile) to a known concentration.

-

Sample Preparation: Prepare the sample to be analyzed by dissolving it in the same diluent to a similar concentration as the standard.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

-

Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected spectrum should show characteristic signals for the aromatic protons on the pyrimidine ring.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum to confirm the number and chemical environment of the carbon atoms.

-

¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum, which should show a single resonance corresponding to the fluorine atom.

-

Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure.

Synthesis of this compound: A Step-by-Step Laboratory Protocol

While commercially available, understanding the synthesis of this compound can be valuable for troubleshooting and for the preparation of derivatives. A common route involves the halogenation of a pyrimidine precursor.

Workflow for the Synthesis of Halogenated Pyrimidines:

Caption: Synthetic pathway from 5-Fluorouracil to this compound.

Detailed Protocol for the Synthesis of the Intermediate 2,4-Dichloro-5-fluoropyrimidine:

This protocol is adapted from established methods for the chlorination of uracil derivatives.[1][7]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: To the flask, add 5-fluorouracil. Slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃), followed by a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).[7] The reaction is often exothermic and may require initial cooling.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-110 °C) for several hours.[7] Monitor the reaction progress by TLC or HPLC.

-

Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice. The product can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography to yield 2,4-dichloro-5-fluoropyrimidine.

Subsequent Halogen Exchange to this compound:

The conversion of 2,4-dichloro-5-fluoropyrimidine to this compound involves a selective halogen exchange reaction. This typically utilizes a fluoride source like potassium fluoride (KF) in a suitable solvent, where the more reactive chlorine at the 4-position is displaced by fluorine.

Reactivity Profile: Harnessing Nucleophilic Aromatic Substitution

The synthetic utility of this compound is dominated by its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the halogenated positions towards nucleophilic attack.

Regioselectivity of Nucleophilic Attack:

Caption: Preferential nucleophilic attack at the C4 position of this compound.

Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This is attributed to the greater ability of the fluorine atom to stabilize the intermediate Meisenheimer complex through resonance.[1] This regioselectivity allows for a stepwise functionalization of the pyrimidine core.

Safe Handling, Storage, and Disposal

As a hazardous chemical, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Summary:

-

Toxicity: Harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1]

-

Irritation: Causes serious eye irritation.[8]

-

Flammability: Combustible liquid.[9]

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use.

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][9]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][10]

-

Keep away from heat, sparks, and open flames.

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Consult your institution's environmental health and safety office for specific disposal guidelines.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. A thorough understanding of its sourcing, quality control, synthesis, and safe handling is crucial for any researcher utilizing this versatile compound. By implementing the protocols and insights provided in this guide, scientists and drug development professionals can ensure the integrity of their starting materials and advance their research with confidence and safety.

References

- 1. This compound|CAS 38953-29-6|Supplier [benchchem.com]

- 2. 38953-29-6|this compound|BLD Pharm [bldpharm.com]

- 3. aablocks.com [aablocks.com]

- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. japsonline.com [japsonline.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Chloro-4-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 2-Aryl-4-fluoropyrimidines

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone. Its prevalence in biologically active molecules, from approved drugs to developmental candidates, underscores its importance.[1] The targeted introduction of aryl and heteroaryl moieties onto the pyrimidine core via robust and versatile methods like the Suzuki-Miyaura cross-coupling reaction is a critical strategy for expanding chemical diversity and fine-tuning pharmacological properties.[1]

This application note provides a comprehensive guide to the Suzuki coupling of 2-chloro-4-fluoropyrimidine, a valuable building block for the synthesis of 2-aryl-4-fluoropyrimidine derivatives. The presence of a fluorine atom at the 4-position can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions, making this a particularly interesting scaffold for drug development programs.

Reaction Principle: Unpacking the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound.[2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

A foundational understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates like this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity with this compound: A Deliberate Choice

When working with di- or polyhalogenated substrates, regioselectivity is a critical consideration. In the case of this compound, the Suzuki coupling is expected to occur selectively at the C2 position, displacing the chloride. This is due to the generally higher reactivity of C-Cl bonds compared to C-F bonds in palladium-catalyzed oxidative addition.[3] The electron-deficient nature of the pyrimidine ring further activates the C-Cl bond for this initial step of the catalytic cycle.[1]

Optimized Protocol for the Suzuki Coupling of this compound

This protocol is adapted from established procedures for the Suzuki coupling of structurally similar dichloropyrimidines and is optimized for both conventional heating and microwave-assisted synthesis.[1]

Materials and Reagents

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium carbonate (K₂CO₃)

-

Solvent: 1,4-Dioxane and Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Brine

Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling reaction.

Detailed Step-by-Step Protocol (Microwave-Assisted)

-

Reaction Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the desired aryl or heteroaryl boronic acid (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).

-

Catalyst and Solvent Addition: To the vial, add tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%). Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

-

Inerting the Reaction: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the reaction mixture at 100-120°C for 15-30 minutes with stirring.

-

Reaction Monitoring: After the allotted time, cool the reaction to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-fluoropyrimidine.

Protocol for Conventional Heating

The reaction can also be performed using a standard round-bottom flask or Schlenk tube under an inert atmosphere. The reaction mixture is typically heated to 80-100°C for 4-12 hours, with progress monitored by TLC or LC-MS.

Data Presentation: Key Reaction Parameters

The following table summarizes the recommended starting conditions and expected outcomes based on analogous reactions with chloropyrimidines.[1]

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A robust and commercially available catalyst effective for a wide range of Suzuki couplings. |

| Base | K₂CO₃ (2-3 equiv.) | A moderately strong inorganic base that effectively promotes transmetalation without causing significant side reactions. |

| Solvent | 1,4-Dioxane/Water (2:1 or 3:1) | A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents and promotes the catalytic cycle. |

| Temperature | 100-120°C (Microwave) or 80-100°C (Conventional) | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant catalyst decomposition. |

| Boronic Acid | 1.1-1.5 equiv. | A slight excess is used to drive the reaction to completion and account for any potential homo-coupling or protodeboronation. |

| Reaction Time | 15-30 min (Microwave) or 4-12 h (Conventional) | Microwave irradiation significantly accelerates the reaction. |

Troubleshooting and Mitigation of Side Reactions

Even with an optimized protocol, challenges can arise. Below are common side reactions and strategies to mitigate them.

-

Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source.

-

Mitigation: Use freshly purchased or recrystallized boronic acid. Ensure the base is not excessively strong, and minimize the amount of water in the reaction if this side reaction is prevalent.[4]

-

-

Homo-coupling: The coupling of two boronic acid molecules to form a biaryl byproduct.

-

Mitigation: This can be minimized by ensuring a thoroughly deoxygenated reaction environment, as oxygen can promote this side reaction. Using a slight excess of the this compound can also be beneficial.[5]

-

-

Hydrodehalogenation: The replacement of the chlorine atom on the pyrimidine ring with a hydrogen atom.

-

Mitigation: This side reaction is often promoted by palladium-hydride species. Ensure the solvent is not a hydride source and that the base is not contributing to the formation of these species.[5]

-

-

Low or No Conversion:

-

Troubleshooting:

-

Catalyst Activity: Ensure the palladium catalyst is active. Consider using a fresh batch or a pre-catalyst.

-

Inert Atmosphere: Inadequate degassing can lead to catalyst deactivation.

-

Temperature: The reaction may require higher temperatures or longer reaction times, especially with electron-deficient boronic acids.

-

-

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of 2-aryl-4-fluoropyrimidines, which are valuable scaffolds in drug discovery. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can efficiently generate diverse libraries of these important compounds. The provided protocol, based on robust literature precedents for similar substrates, offers a solid foundation for successful and reproducible synthetic outcomes.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminopyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from oncology to virology.[1][2][3][4][5] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure in drug design. The introduction of an amino group to the pyrimidine ring via C-N bond formation is a critical transformation, often leading to compounds with enhanced biological activity.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of arylamines, largely supplanting classical methods that often require harsh conditions and exhibit limited substrate scope.[3][6] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to construct C(sp²)-N bonds, offering broad functional group tolerance and milder reaction conditions.[3][7]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination using 2-chloro-4-fluoropyrimidine, a valuable and versatile building block in the synthesis of novel therapeutic agents. We will delve into the mechanistic intricacies, provide a detailed and validated experimental protocol, and offer insights into troubleshooting and optimization strategies.

The Mechanism: A Palladium-Catalyzed Dance

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple. Understanding this mechanism is paramount for rational catalyst selection and reaction optimization.[6][7]

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[8] The use of bulky, electron-rich phosphine ligands is crucial to facilitate this step.[9]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed as the desired 2-amino-4-fluoropyrimidine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3][6]

Caption: A decision-making workflow for optimizing the reaction conditions.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective and regioselective method for the synthesis of valuable 2-amino-4-fluoropyrimidine derivatives. By understanding the underlying mechanism and carefully controlling reaction parameters such as the choice of catalyst, ligand, base, and temperature, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors. The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of this indispensable reaction in the creation of novel and impactful molecules.

References

- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocols for the Selective C2-Alkynylation of 2-Chloro-4-fluoropyrimidine via Sonogashira Coupling

Abstract

This application note provides a comprehensive guide to the Sonogashira cross-coupling reaction for the selective C2-alkynylation of 2-chloro-4-fluoropyrimidine, a critical building block in medicinal chemistry. We delve into the underlying principles of regioselectivity, the reaction mechanism, and the critical parameters influencing success. Detailed, field-proven protocols for both traditional copper-co-catalyzed and modern copper-free conditions are presented, designed to offer researchers robust and reproducible methods for synthesizing valuable 2-alkynyl-4-fluoropyrimidine derivatives.

Introduction: The Strategic Importance of Alkynylpyrimidines